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Compound of Interest

Compound Name: TMX-2172

Cat. No.: B15542857

For Researchers, Scientists, and Drug Development Professionals

TMX-2172 is a potent and selective dual degrader of Cyclin-Dependent Kinase 2 (CDK2) and
Cyclin-Dependent Kinase 5 (CDK5). As a Proteolysis Targeting Chimera (PROTAC), TMX-2172
offers a distinct mechanism of action compared to traditional kinase inhibitors, leading to the
targeted ubiquitination and subsequent proteasomal degradation of its targets. This guide
provides a comprehensive comparison of TMX-2172's cross-reactivity profile against other
kinases, supported by available experimental data.

Mechanism of Action

TMX-2172 is a heterobifunctional molecule composed of a ligand that binds to CDK2 and
CDKS5, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary
complex formation facilitates the transfer of ubiquitin to CDK2 and CDKS5, marking them for
degradation by the proteasome. This degradation mechanism is distinct from small molecule
inhibitors that only block the kinase activity.[1][2]
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Caption: Mechanism of action of TMX-2172.

Cross-Reactivity and Selectivity Profile

The selectivity of TMX-2172 has been evaluated against a broad panel of kinases,
demonstrating a high degree of specificity for CDK2 and CDKS5.

Inhibitory Activity against Cyclin-Dependent Kinases

TMX-2172 exhibits potent inhibitory activity against CDK2 and CDKS5, with significantly lower
activity against other cell cycle and transcriptional CDKs.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b15542857?utm_src=pdf-body-img
https://www.benchchem.com/product/b15542857?utm_src=pdf-body
https://www.benchchem.com/product/b15542857?utm_src=pdf-body
https://www.benchchem.com/product/b15542857?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Kinase ICs0 (NM)
CDK2/cyclin A 6.5
CDKS5/p25 6.8
CDK1/cyclin B >1000
CDK4/cyclin D1 >1000
CDKeé/cyclin D3 >1000
CDK7/cyclin H >1000
CDKO9/cyclin T1 >1000

Data sourced from MedchemExpress and Teng
et al., 2020.[1][3]

Broad Kinase Selectivity Screen (KINOMEscan)

A KINOMEscan profiling of TMX-2172 against over 400 kinases at a concentration of 1 uM
revealed a high degree of selectivity. Only 14 kinases showed greater than 99% inhibition.
Notably, CDK2 was the only CDK that demonstrated potent inhibition in this panel (CDK1 was
not included in the screening panel).[1][4]

Proteome-Wide Degradation Selectivity

Quantitative mass spectrometry-based proteomics (SILAC) in OVCARS ovarian cancer cells
treated with 250 nM of TMX-2172 for 6 hours confirmed the selective degradation of CDK2 and
CDK5.[1][2]
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Protein Degradation in OVCARS cells
On-Target

CDK2 Effective Degradation

CDK5 Effective Degradation

Off-Target

AURKA Effective Degradation

RSK1 (RPS6KAL) Weak Degradation

JNK2 (MAPK9) Weak Degradation

STK33 Weak Degradation

Data from Teng et al., 2020.[1][2][4]

Immunoblot analysis in Jurkat cells treated with 250 nM TMX-2172 for 6 hours also showed
selective degradation of CDK2 and CDKS5, with no effect on the levels of other cell cycle CDKs
(CDK1, CDK4, and CDK®6) or transcriptional CDKs (CDK7 and CDKD9).[1][2]

Comparison with Negative Control: ZXH-7035

To distinguish the effects of protein degradation from simple kinase inhibition, TMX-2172 was
compared to ZXH-7035. ZXH-7035 is a negative control compound that contains a methylated
glutarimide ring, rendering it incapable of binding to CRBN.[1] Consequently, ZXH-7035 inhibits
CDK2 activity but does not induce its degradation.

In OVCARS cells, TMX-2172 demonstrated an approximately 8.5-fold more potent growth rate
inhibitory effect compared to ZXH-7035, highlighting the pharmacological importance of CDK2
degradation.[5]

Experimental Protocols

Detailed, step-by-step protocols for the cross-reactivity studies of TMX-2172 are not fully
available in the public domain. However, the methodologies employed are standard techniques
in pharmacology and proteomics.
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KINOMEscan Profiling

This assay is typically performed by a commercial vendor (e.g., DiscoveRx). The general
principle involves quantifying the ability of a test compound to compete with an immobilized,
active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase
bound to the solid support is measured using quantitative PCR of the DNA tag.
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Caption: KINOMEscan experimental workflow.

Immunoblotting

o Cell Lysis: Jurkat or OVCARS cells were treated with TMX-2172 or vehicle control for the
specified time and concentration.[1][2] Cells were then lysed in a suitable buffer (e.g., RIPA
buffer) containing protease and phosphatase inhibitors.

o Protein Quantification: Protein concentration in the lysates was determined using a standard
assay (e.g., BCA assay).

o SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or
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PVDF membrane.

e Antibody Incubation: The membrane was blocked and then incubated with primary
antibodies specific for the proteins of interest (e.g., CDK2, CDK5, other CDKs, and a loading
control like actin or tubulin). This was followed by incubation with a horseradish peroxidase
(HRP)-conjugated secondary antibody.

e Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL)
detection system.

SILAC-Based Quantitative Proteomics

» Metabolic Labeling: OVCARS cells were cultured in media containing "heavy" (33Cs, °N2-
lysine and 13Cs, 1°Na-arginine) or "light" (normal) amino acids to achieve complete
incorporation.

o Treatment: "Heavy"-labeled cells were treated with TMX-2172, while "light"-labeled cells
were treated with a vehicle control.

o Sample Preparation: "Heavy" and "light" cell populations were mixed, lysed, and the proteins
were digested into peptides.

o LC-MS/MS Analysis: The peptide mixture was analyzed by liquid chromatography-tandem
mass spectrometry (LC-MS/MS). The mass difference between the "heavy" and "light"
peptides allowed for the relative quantification of protein abundance between the TMX-2172-
treated and control samples.

Caption: SILAC proteomics workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [TMX-2172: A Comparative Analysis of Cross-
Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15542857#cross-reactivity-studies-of-tmx-2172]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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